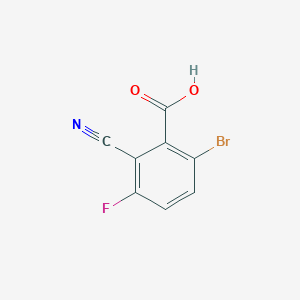

6-Bromo-2-cyano-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

6-bromo-2-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-1-2-6(10)4(3-11)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWDYCSSOOHWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Nitration: The starting material, such as o-fluorobenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-cyano-3-fluorobenzoic acid, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation, cyanation, and fluorination of a benzoic acid precursor. For example, bromine introduction may occur via electrophilic aromatic substitution under acidic conditions (e.g., HBr/H2SO4), followed by cyanation using CuCN in polar aprotic solvents like DMF . Fluorination can be achieved via halogen-exchange reactions with KF or AgF under controlled temperatures (60–80°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., switching from DMF to THF) to minimize side reactions. Purification often employs recrystallization or column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can distinguish between ortho/para fluorine effects, while CN groups show distinct IR absorption bands near 2240 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do the electronic effects of bromo, cyano, and fluoro substituents influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The electron-withdrawing cyano (-CN) and fluoro (-F) groups deactivate the benzene ring, directing electrophilic attacks to the para position relative to bromine. In Suzuki-Miyaura couplings, the bromine site reacts preferentially with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Steric hindrance from the cyano group may slow coupling at the 2-position, requiring elevated temperatures (80–100°C) or microwave-assisted conditions. Computational DFT studies can predict reactivity trends by analyzing frontier molecular orbitals .

Q. What strategies are employed to resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts, IR absorption bands) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unexpected tautomerism. For NMR, compare experimental shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-311+G(d,p)). IR inconsistencies may require variable-temperature studies to detect dynamic processes. If contradictions persist, synthesize isotopically labeled analogs (e.g., ¹³C-CN) to track electronic environments. Cross-validate with alternative techniques like Raman spectroscopy or 2D-COSY NMR .

Q. In multi-step syntheses using this compound as an intermediate, how are competing reaction pathways controlled to ensure desired product formation?

- Methodological Answer : Competing pathways (e.g., over-oxidation or decarboxylation) are mitigated by:

- Selective protecting groups : Temporarily mask the carboxylic acid with tert-butyl esters during halogenation.

- Catalyst tuning : Use Pd₂(dba)₃ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-couplings.

- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor kinetic products over thermodynamically stable byproducts.

Reaction progress is tracked via LC-MS, and quenching protocols (e.g., rapid cooling) halt unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.